molecular formula C10H7ClO2S B6201882 2-(6-chloro-1-benzothiophen-3-yl)acetic acid CAS No. 1784111-56-3

2-(6-chloro-1-benzothiophen-3-yl)acetic acid

Cat. No. B6201882
CAS RN: 1784111-56-3
M. Wt: 226.7
InChI Key:
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Description

2-(6-Chloro-1-benzothiophen-3-yl)acetic acid, also known as 6-chloro-benzothiophene-2-acetic acid (6-Cl-BTAA), is a synthetic compound that has been studied for its potential applications in various scientific research fields. It belongs to the family of benzothiophenes, which are a group of sulfur-containing heterocyclic compounds. 6-Cl-BTAA has been studied for its biochemical and physiological effects, its use as a reagent in laboratory experiments, and its mechanism of action.

Scientific Research Applications

6-Cl-BTAA has been studied for its potential applications in various scientific research fields. For example, it has been studied as a potential inhibitor of cysteine proteases and as a potential anti-inflammatory agent. Additionally, 6-Cl-BTAA has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Furthermore, 6-Cl-BTAA has been studied for its potential applications in cancer research.

Mechanism of Action

The mechanism of action of 6-Cl-BTAA is still being studied. However, it is believed to work by inhibiting the activity of cysteine proteases, which are enzymes involved in the breakdown of proteins. It is also believed to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 6-Cl-BTAA is believed to have anti-inflammatory properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Cl-BTAA are still being studied. However, it is believed to have anti-inflammatory properties and to inhibit the activity of cysteine proteases and acetylcholinesterase. Additionally, it is believed to have potential applications in cancer research.

Advantages and Limitations for Lab Experiments

6-Cl-BTAA has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and isolate. Additionally, it is believed to have potential applications in cancer research. However, there are some limitations to its use in laboratory experiments. For example, it is not stable in acidic or alkaline solutions, and it is also not soluble in water.

Future Directions

The potential applications of 6-Cl-BTAA are still being studied. Some potential future directions for research include studying its potential applications in other areas of scientific research, such as the development of new drugs and treatments for diseases. Additionally, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Finally, more research could be conducted to explore its potential applications in cancer research.

Synthesis Methods

6-Cl-BTAA can be synthesized through a four-step process. The first step involves the reaction of 3-chloro-1-benzothiophene and formaldehyde to form a Schiff base. This is followed by the reaction of the Schiff base with acetic anhydride, which yields a compound with two acyl groups. The third step involves the reaction of the compound with sodium hydroxide, which yields the desired 6-Cl-BTAA. Finally, the 6-Cl-BTAA is purified and isolated through recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(6-chloro-1-benzothiophen-3-yl)acetic acid involves the introduction of a carboxylic acid group onto a benzothiophene ring that has a chlorine substituent at the 6-position. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "6-chlorobenzothiophene", "malonic acid", "ethyl bromide", "sodium ethoxide", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Synthesis of ethyl 6-chlorobenzothiophene-3-carboxylate by reacting 6-chlorobenzothiophene with malonic acid and ethyl bromide in the presence of sodium ethoxide.", "Step 2: Hydrolysis of ethyl 6-chlorobenzothiophene-3-carboxylate to obtain 6-chlorobenzothiophene-3-carboxylic acid by treating with sodium hydroxide and hydrochloric acid.", "Step 3: Esterification of 6-chlorobenzothiophene-3-carboxylic acid with ethanol in the presence of sulfuric acid to obtain ethyl 6-chlorobenzothiophene-3-carboxylate.", "Step 4: Hydrolysis of ethyl 6-chlorobenzothiophene-3-carboxylate to obtain 2-(6-chloro-1-benzothiophen-3-yl)acetic acid by treating with sodium hydroxide and hydrochloric acid.", "Step 5: Neutralization of the reaction mixture with sodium bicarbonate and extraction with ethyl acetate to obtain the product.", "Step 6: Purification of the product by recrystallization from ethanol and drying under vacuum." ] }

CAS RN

1784111-56-3

Molecular Formula

C10H7ClO2S

Molecular Weight

226.7

Purity

95

Origin of Product

United States

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